![molecular formula C8H18BrO6P B606394 Bromo-PEG3-phosphonic acid CAS No. 1148026-99-6](/img/structure/B606394.png)
Bromo-PEG3-phosphonic acid
Overview
Description
Bromo-PEG3-phosphonic acid is a PEG linker with bromine and phosphonic acid moieties . The bromine is a good leaving group, and the hydrophilic PEG chain increases compound solubility in aqueous media . It is reagent grade and is used for research purposes .
Molecular Structure Analysis
The molecular formula of Bromo-PEG3-phosphonic acid is C8H18BrO6P . It has a molecular weight of 321.1 g/mol .Physical And Chemical Properties Analysis
Bromo-PEG3-phosphonic acid has a molecular weight of 321.1 g/mol and a molecular formula of C8H18BrO6P . It is a PEG linker with bromine and phosphonic acid moieties . The compound is stored at -20°C .Scientific Research Applications
Bioconjugation
Bromo-PEG3-phosphonic acid serves as a non-cleavable linker in bioconjugation . It facilitates the attachment of various molecules to proteins, antibodies, or other agents. This application is crucial in developing antibody-drug conjugates (ADCs) where the linker connects cytotoxic drugs to antibodies, targeting them to specific cancer cells.
Drug Delivery Systems
In drug delivery, Bromo-PEG3-phosphonic acid is used as a monodispersed linear PEG . The PEGylation process, which involves attaching polyethylene glycol (PEG) chains to therapeutic molecules, enhances the solubility, stability, and half-life of drugs in the body, making the compound particularly valuable in designing long-acting medications.
Proteomics Research
This compound is utilized in proteomics research as a biochemical tool . It aids in the study of proteomes, the entire set of proteins expressed by a genome, cell, tissue, or organism, at a certain time. It’s instrumental in understanding protein functions, interactions, and modifications.
Molecular Biology
Bromo-PEG3-phosphonic acid is used in molecular biology as a building block for the synthesis of small molecules and biomolecules . It’s particularly useful in the synthesis of compounds for chemical biology and medicinal chemistry that require ligation, such as PROTACs (proteolysis-targeting chimeras) for targeted protein degradation.
Phosphate Bioisosteres
It’s applied in the synthesis of α-brominated phosphonates, which act as phosphate bioisosteres . These compounds mimic the phosphate group in biological systems and are used to study or inhibit enzymes that recognize phosphate groups, which play a role in diseases like cancer, diabetes, and Alzheimer’s.
Separation Science
Bromo-PEG3-phosphonic acid contributes to separation science by being part of polymers that contain phosphoric, phosphonic, and phosphinic acid functionalities . These polymers are used in separation processes, including ion exchange and chelation, which are essential in environmental and analytical chemistry.
properties
IUPAC Name |
2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethylphosphonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18BrO6P/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12/h1-8H2,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZNXKXDTCPHJIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCP(=O)(O)O)OCCOCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrO6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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